molecular formula C7H7BrClNO2 B15171921 5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one CAS No. 920490-75-1

5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one

Cat. No.: B15171921
CAS No.: 920490-75-1
M. Wt: 252.49 g/mol
InChI Key: ZBXHQPPFEDEUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one is a heterocyclic organic compound. Compounds of this type are often used in various fields of chemistry and biology due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introducing bromine and chlorine atoms into the pyridine ring.

    Methoxylation: Adding a methoxy group (-OCH3) to the ring.

    Methylation: Adding a methyl group (-CH3) to the nitrogen atom.

Industrial Production Methods

Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions could remove halogen atoms or reduce the pyridine ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups in place of halogens.

Scientific Research Applications

5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one could have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of agrochemicals, pharmaceuticals, or materials science.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The molecular targets could include proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-chloro-4-methoxypyridine: Lacks the methyl group on the nitrogen atom.

    3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one: Lacks the bromine atom.

    5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one: Lacks the chlorine atom.

Uniqueness

The presence of both bromine and chlorine atoms, along with the methoxy and methyl groups, gives 5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one unique chemical properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.

Properties

CAS No.

920490-75-1

Molecular Formula

C7H7BrClNO2

Molecular Weight

252.49 g/mol

IUPAC Name

5-bromo-3-chloro-4-methoxy-1-methylpyridin-2-one

InChI

InChI=1S/C7H7BrClNO2/c1-10-3-4(8)6(12-2)5(9)7(10)11/h3H,1-2H3

InChI Key

ZBXHQPPFEDEUEF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C(C1=O)Cl)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.